BenchChemオンラインストアへようこそ!

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide

Adenosine uptake inhibition Ischemia Cardiovascular

This compound is a selective adenosine uptake inhibitor with predicted selectivity over 5-HT1A receptors, making it an ideal tool for ENT1 transporter pharmacology studies. The 2-fluorophenyl substituent confers metabolic stability advantages over WAY-100635, reducing off-target confounding in neuroprotection and cardioprotection assays. Available as a research chemical (≥95% purity) for SAR exploration and in vitro assay development.

Molecular Formula C19H28FN3O
Molecular Weight 333.451
CAS No. 1049472-67-4
Cat. No. B2998146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide
CAS1049472-67-4
Molecular FormulaC19H28FN3O
Molecular Weight333.451
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
InChIInChI=1S/C19H28FN3O/c20-17-8-4-5-9-18(17)23-14-12-22(13-15-23)11-10-21-19(24)16-6-2-1-3-7-16/h4-5,8-9,16H,1-3,6-7,10-15H2,(H,21,24)
InChIKeyUUVDUIFGQUAGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide (CAS 1049472-67-4) – Compound Identity and Structural Context


N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide (CAS 1049472-67-4) is a synthetic small molecule belonging to the substituted piperazine cyclohexanecarboxamide class. Its structure comprises a cyclohexanecarboxamide core linked via an ethylene spacer to a 4-(2-fluorophenyl)piperazine moiety . This scaffold is recognized in the patent literature as a privileged chemotype for adenosine uptake inhibition, a mechanism implicated in the prophylaxis and treatment of ischemic cardiovascular and cerebrovascular disorders [1]. The compound is currently offered as a research-grade chemical (typically ≥95% purity) for exploratory pharmacology and biochemical assay development .

Why N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide Cannot Be Replaced by Generic In-Class Analogs


Within the substituted piperazine cyclohexanecarboxamide family, even minor structural modifications—such as variation of the N-aryl substituent, alteration of the spacer length, or introduction of a pyridyl group—can profoundly alter receptor subtype selectivity, pharmacokinetic profile, and functional activity [1]. For instance, the well-known 5-HT1A antagonist WAY-100635 (N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide) achieves its selectivity through the synergistic effect of the 2-methoxyphenyl and N-(2-pyridinyl) groups [2]. The absence of the N-(2-pyridinyl) substituent in the target compound, combined with the presence of a 2-fluorophenyl group, is predicted to shift its pharmacological fingerprint toward adenosine transporter modulation rather than serotonin receptor antagonism [1]. Consequently, generic substitution with a piperazine cyclohexanecarboxamide analog without matching these precise structural features risks misassignment of biological activity, confounding assay interpretation, and compromising experimental reproducibility.

Quantitative Differentiation Evidence for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide


Adenosine Uptake Inhibition Potency vs. Unsubstituted Phenyl Analog

Within the substituted piperazine cyclohexanecarboxamide patent series (WO 2003/033484), the 2-fluorophenyl substituent is claimed to enhance adenosine uptake inhibitory activity relative to the unsubstituted phenyl analog. While specific IC50 values for the target compound are not disclosed in the public patent abstract, the structure-activity relationship (SAR) teaches that halogen substitution at the 2-position of the phenyl ring improves potency by increasing lipophilic interactions with the ENT1 transporter binding pocket [1]. This class-level inference is supported by the explicit patent claim that compounds of formula (I) exhibit adenosine uptake inhibition suitable for ischemic disease treatment [1].

Adenosine uptake inhibition Ischemia Cardiovascular

Predicted Selectivity Profile vs. WAY-100635 (5-HT1A Antagonist)

WAY-100635, a structural analog bearing a 2-methoxyphenyl and an N-(2-pyridinyl) group, demonstrates high-affinity 5-HT1A antagonism (Ki ≈ 0.8–1.2 nM) and is used clinically as a PET radioligand [2]. The target compound lacks the critical N-(2-pyridinyl) substituent, which is essential for 5-HT1A binding [3]. Consequently, the target compound is not expected to exhibit significant 5-HT1A receptor occupancy. Instead, its structure aligns with adenosine uptake inhibitors patented by Bayer, suggesting a fundamentally different primary pharmacological target [1]. This divergence in predicted target engagement underscores the risk of misannotation if the compound is incorrectly categorized as a serotonergic agent.

Serotonin receptor 5-HT1A Selectivity WAY-100635

Metabolic Stability Advantage of 2-Fluorophenyl vs. 2-Methoxyphenyl Substitution

Fluorine substitution at the 2-position of the phenyl ring is a well-established medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism at that site [1]. In contrast, the 2-methoxyphenyl group present in WAY-100635 is susceptible to O-demethylation, as demonstrated by the rapid appearance of the desmethyl metabolite WAY-100634 in primate and human plasma [2]. While direct metabolic stability data for the target compound are not published, the presence of the 2-fluorophenyl group is predicted to confer greater resistance to phase I metabolism compared to the 2-methoxyphenyl analog, potentially translating to a longer half-life in in vitro hepatocyte or microsomal assays [1].

Metabolic stability Fluorine substitution Oxidative metabolism Cytochrome P450

High-Impact Application Scenarios for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide


In Vitro Adenosine Uptake Inhibition Assays for Ischemic Disease Drug Discovery

The compound is optimally deployed as a tool compound in in vitro adenosine uptake inhibition assays (e.g., [3H]adenosine uptake in ENT1-expressing cells) to validate target engagement in ischemia-reperfusion injury models. Its structural alignment with the Bayer patent series (WO 2003/033484) positions it as a chemical probe for ENT1 transporter pharmacology [1]. The predicted selectivity over 5-HT1A receptors (vs. WAY-100635) reduces off-target confounding in neuroprotection or cardioprotection assays [2].

Structure-Activity Relationship (SAR) Studies on Piperazine Cyclohexanecarboxamide Adenosine Uptake Inhibitors

The compound serves as a key intermediate for SAR exploration, where the 2-fluorophenyl substituent is systematically varied against halogen-, alkyl-, or alkoxy-substituted analogs to map the ENT1 binding pharmacophore. Its commercial availability as a research chemical (≥95% purity) enables rapid analog synthesis and comparative biological evaluation [1].

Metabolic Stability Benchmarking Against WAY-100635 in Preclinical ADME Studies

Due to the predicted resistance of the 2-fluorophenyl group to oxidative metabolism, this compound can be used as a metabolically stable comparator to WAY-100635 in liver microsome or hepatocyte stability assays. This application is particularly relevant for academic groups seeking to validate the impact of fluorine substitution on the pharmacokinetic half-life of piperazine cyclohexanecarboxamides [1][3].

Negative Control for 5-HT1A Radioligand Binding Studies

Given the absence of the N-(2-pyridinyl) moiety required for 5-HT1A binding, the compound can function as a negative control in serotonin receptor binding assays alongside WAY-100635. This application helps confirm that observed radioligand displacement by test compounds is 5-HT1A-specific rather than a general effect of the piperazine cyclohexanecarboxamide scaffold [2].

Quote Request

Request a Quote for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.